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Compound Name:
1-Palmitoyl-2-oleoyl-sn-glycero-3-

PC-d82

Cat. No.: B11939376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of perdeuterated 1-

palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d82) in the creation and analysis of

model cell membranes. Detailed protocols for key experimental techniques are provided to

facilitate the application of POPC-d82 in biophysical studies, drug interaction analysis, and

membrane protein research.

Introduction to POPC-d82
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a major component of eukaryotic

cell membranes, contributing significantly to membrane fluidity under physiological conditions.

[1] The perdeuterated form, POPC-d82, in which all 82 hydrogen atoms are replaced with

deuterium, is a powerful tool for biophysical studies, particularly those employing neutron

scattering and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The substitution of

hydrogen with deuterium provides a significant change in the neutron scattering length density,

allowing for "contrast matching" techniques that can render specific components of a complex

system, such as the lipid bilayer, effectively invisible to neutrons, thereby highlighting the

structure and dynamics of other components like membrane-associated proteins or drugs.[3][4]
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The unique properties of POPC-d82 make it invaluable for a range of applications in membrane

research:

Structural Characterization of Membranes: Neutron reflectometry and Small-Angle Neutron

Scattering (SANS) using POPC-d82-containing model membranes enable the precise

determination of bilayer thickness, area per lipid, and the location of membrane-bound

molecules.[1][4][5]

Studying Membrane-Protein Interactions: By using deuterated lipids and protiated (non-

deuterated) proteins, researchers can effectively "contrast out" the lipid bilayer in neutron

scattering experiments to focus on the structure, conformation, and oligomerization state of

membrane proteins in a native-like environment.[3][6]

Investigating Drug-Membrane Interactions: The perturbation of lipid bilayer structure and

dynamics upon the introduction of a drug candidate can be quantified using techniques like

NMR and neutron scattering with POPC-d82.[7][8][9] This provides insights into the

mechanism of action and potential membrane-disrupting effects of novel therapeutics.[10]

Elucidating Lipid Domain Formation: In combination with other lipids, POPC-d82 can be

used to study the formation and properties of lipid rafts and other membrane microdomains,

which are critical for cellular signaling and protein trafficking.[7]

Biophysical Properties of POPC and POPC-d82
A summary of key quantitative data for POPC is provided below. While deuteration can slightly

alter physical properties, these values serve as a close approximation for POPC-d82 in the

design of experiments.
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Property Value Technique

Phase Transition Temperature

(Tm)
-2 °C

Differential Scanning

Calorimetry (DSC)

Headgroup Area 68.3 Å² X-ray Diffraction

Bilayer Thickness (Luzzati) 37.1 Å X-ray Diffraction

Acyl Chain Length 16.0/18.1 C

Molecular Weight (POPC) 760.08 g/mol

Molecular Weight (POPC-d82) 842.8 g/mol

Note: The exact values for bilayer thickness and area per lipid can vary depending on the

experimental conditions (temperature, hydration, presence of other molecules).

Experimental Protocols
Detailed methodologies for common experiments utilizing POPC-d82 are outlined below.

Protocol 1: Preparation of POPC-d82 Large Unilamellar
Vesicles (LUVs) by Extrusion
This protocol describes the formation of LUVs, which are widely used as model membranes for

a variety of biophysical studies.[11][12][13]

Materials:

POPC-d82 lipid powder

Chloroform/Methanol solvent mixture (2:1, v/v)

Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)
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Nitrogen gas stream

Procedure:

Lipid Film Formation:

Dissolve a known quantity of POPC-d82 in the chloroform/methanol solvent mixture in a

round-bottom flask.

Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask's inner

surface.

Further dry the film under a gentle stream of nitrogen gas for at least 1 hour to remove any

residual solvent.

Hydration:

Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid

film. The temperature should be above the phase transition temperature of the lipid (-2 °C

for POPC), so room temperature is sufficient.[11]

Vortex the mixture vigorously for several minutes to create a milky suspension of

multilamellar vesicles (MLVs).

Extrusion:

Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

Transfer the MLV suspension to the extruder.

Pass the suspension through the membrane a minimum of 11-21 times to ensure a

homogenous population of LUVs.[11]

Storage:

Store the resulting LUV suspension at 4°C. For long-term storage, it is advisable to use

them within a few days to a week to minimize aggregation and degradation.
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Liposome Preparation Workflow
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Workflow for preparing POPC-d82 Large Unilamellar Vesicles (LUVs).

Protocol 2: Formation of Supported Lipid Bilayers
(SLBs) by Vesicle Fusion
SLBs are planar model membranes formed on a solid support, ideal for surface-sensitive

techniques like Atomic Force Microscopy (AFM), Quartz Crystal Microbalance with Dissipation

(QCM-D), and neutron reflectometry.[14][15][16]

Materials:

POPC-d82 LUV suspension (prepared as in Protocol 1)

Solid support (e.g., silicon wafer, quartz crystal, glass coverslip)
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Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide -

EXTREME CAUTION REQUIRED) or plasma cleaner

Vesicle fusion buffer (e.g., 10 mM Tris, 100 mM NaCl, 2 mM CaCl₂, pH 7.4)

Procedure:

Substrate Cleaning:

Thoroughly clean the solid support to create a hydrophilic surface. This can be achieved

by immersing the substrate in Piranha solution for 10-15 minutes followed by extensive

rinsing with ultrapure water, or by treatment with an oxygen plasma cleaner. Warning:

Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume

hood with appropriate personal protective equipment.

Vesicle Fusion:

Place the cleaned substrate in a suitable chamber (e.g., a fluidic cell for QCM-D or a petri

dish).

Introduce the vesicle fusion buffer to the chamber.

Add the POPC-d82 LUV suspension to the buffer to a final lipid concentration of 0.1-0.5

mg/mL.

Allow the vesicles to adsorb to the surface and spontaneously rupture and fuse to form a

continuous bilayer. This process can take from 30 minutes to several hours depending on

the lipid composition and buffer conditions.[14]

Rinsing:

Gently rinse the surface with fresh buffer to remove any unfused vesicles.

Verification:

The formation of a complete and fluid SLB can be verified by techniques such as QCM-D

(monitoring changes in frequency and dissipation), FRAP (Fluorescence Recovery After

Photobleaching) if fluorescently labeled lipids are included, or AFM.
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SLB Formation by Vesicle Fusion
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Process of forming a Supported Lipid Bilayer (SLB) via vesicle fusion.

Protocol 3: Analysis of Drug-Membrane Interactions
using 2H Solid-State NMR
Deuterium (²H) solid-state NMR of deuterated lipids provides detailed information on the order

and dynamics of the lipid acyl chains.[6][17][18] Changes in the ²H NMR spectrum of POPC-

d82 upon addition of a drug can reveal how the drug affects membrane fluidity and

organization.

Materials:

POPC-d82 liposomes (MLVs or LUVs)
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Drug of interest

NMR sample tubes

Solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

Procedure:

Sample Preparation:

Prepare a concentrated suspension of POPC-d82 liposomes.

Add the drug of interest to the liposome suspension at the desired molar ratio.

Incubate the mixture to allow for partitioning of the drug into the lipid bilayer.

Pellet the liposomes by ultracentrifugation and transfer the hydrated pellet to an NMR

rotor.

NMR Data Acquisition:

Acquire ²H NMR spectra at a controlled temperature using a quadrupolar echo pulse

sequence. This sequence is necessary to refocus the broad signals from the deuterated

lipids in the solid-like membrane environment.

Data Analysis:

The resulting spectrum is a superposition of Pake doublets, where the splitting of the

doublet is related to the order parameter (S_CD) of the C-²H bond.

Calculate the order parameter profile by analyzing the quadrupolar splittings for different

segments of the deuterated acyl chains.

Compare the order parameter profile of the POPC-d82 membrane in the presence and

absence of the drug. A decrease in the order parameter indicates an increase in

membrane fluidity, while an increase suggests a more ordered, rigid membrane.[18]
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Drug-Membrane Interaction Analysis by 2H NMR
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Workflow for analyzing drug-membrane interactions using 2H solid-state NMR.

Concluding Remarks
POPC-d82 is an essential tool for modern membrane biophysics. Its use in combination with

neutron scattering and NMR spectroscopy provides unparalleled insights into the structure and

dynamics of model cell membranes and their interactions with proteins and small molecules.

The protocols provided herein serve as a starting point for researchers to design and execute

experiments that can answer fundamental questions in cell biology and aid in the development

of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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